

# L-Carnosine in Aging Studies: A Preliminary Investigation

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**L-Carnosine**, a naturally occurring dipeptide composed of β-alanine and L-histidine, has emerged as a promising molecule in the field of aging research. Found in high concentrations in long-lived tissues such as skeletal muscle and the brain, its endogenous levels have been observed to decline with age.[1][2] This decline has prompted extensive investigation into the potential of **L-Carnosine** supplementation to counteract various age-related degenerative processes. This technical guide provides a comprehensive overview of the preliminary findings on **L-Carnosine**'s role in aging, with a focus on its core mechanisms of action, experimental evidence, and relevant signaling pathways.

### **Core Mechanisms of Action**

**L-Carnosine** exerts its anti-aging effects through a multi-pronged approach, primarily targeting oxidative stress, glycation, cellular senescence, and telomere shortening.

## **Antioxidant Properties**

Oxidative stress, a major contributor to the aging process, arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[3] **L-Carnosine** functions as a potent antioxidant by scavenging free radicals and chelating pro-



oxidant metal ions like copper and zinc.[4][3] This action helps to mitigate oxidative damage to vital biomolecules, including DNA, proteins, and lipids.[4][3]

# **Anti-Glycation Effects**

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs).[5] AGEs contribute to age-related tissue stiffness, inflammation, and the pathogenesis of various chronic diseases.[5] **L-Carnosine** effectively inhibits the formation of AGEs by reacting with sugar molecules and preventing them from binding to proteins.[5][6] This helps to preserve the structure and function of proteins, thereby maintaining tissue elasticity and health.[5]

### Modulation of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and agerelated diseases.[7] **L-Carnosine** has been shown to delay replicative senescence and even rejuvenate senescent cells in culture.[7][8] It can restore a more youthful phenotype to aging cells and enhance their proliferative capacity.[9]

### **Telomere Maintenance**

Telomeres are protective caps at the ends of chromosomes that shorten with each cell division, acting as a "molecular clock."[3] Excessive telomere shortening leads to cellular senescence and genomic instability. **L-Carnosine** has been demonstrated to reduce the rate of telomere shortening in cultured human fibroblasts, potentially by protecting telomeric DNA from oxidative damage.[10][11][12]

## Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative findings from studies investigating the effects of **L-Carnosine** on lifespan and cellular aging markers.



| Model System  | Intervention                        | Key Finding  | Reference    |
|---|-------------------------------------|--|--------------|
| Senescence-<br>accelerated mice                           | L-Carnosine in drinking water       | 20% average increase in lifespan   | [2]          |
| Cultured human diploid fibroblasts                        | 20 mM L-Carnosine in culture medium | 67% increase in cellular lifespan  | [1]          |
|   |                                     |  |              |
| Cell Type   | L-Carnosine<br>Concentration        | Effect on Cellular<br>Senescence   | Reference    |
| Human fetal lung fibroblasts                              | 20 mM                               | Delayed replicative senescence   | [11][12]     |
| Human keratinocytes<br>(HaCaT) and<br>fibroblasts (HFF-1) | 5, 10, 30 mM                        | Did not directly eliminate senescent cells but stimulated their clearance by macrophages | [13]         |
| Human oral epithelial cells (HOEC) and HaCaT cells        | 10 mM                               | Alleviated tert-butyl<br>hydroperoxide (tBHP)-<br>induced cellular<br>senescence         | [14]         |
|   |                                     |  |              |
| Cell Type   | L-Carnosine<br>Concentration        | Effect on Telomeres  | Reference    |
| Human fetal lung fibroblasts                              | 20 mM                               | Slower rate of telomere shortening   | [11][12][15] |

# **Key Signaling Pathways**

**L-Carnosine**'s anti-aging effects are mediated through the modulation of several key signaling pathways.

# **Nrf2 Signaling Pathway**



The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. **L-Carnosine** has been shown to activate the Nrf2 pathway, leading to the increased expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1).[16][17][18]



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Nrf2 Signaling Pathway Activation by **L-Carnosine**.

# **AKT2 Signaling Pathway**

Recent studies have indicated that **L-Carnosine** can stimulate the clearance of senescent cells by macrophages through the activation of the AKT2 signaling pathway.[9][13] This pathway upregulates the expression of receptors involved in phagocytosis, such as CD36 and the Receptor for Advanced Glycation Endproducts (RAGE).[9][13]



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**L-Carnosine** Mediated Clearance of Senescent Cells via AKT2 Pathway.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used in the investigation of **L-Carnosine**'s anti-aging properties.

# Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for identifying senescent cells.



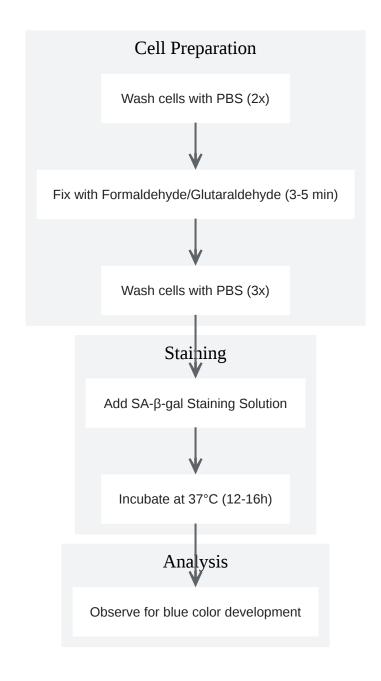
#### Materials:

- Phosphate-buffered saline (PBS)
- Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
- Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.[10]

#### Procedure:

- · Wash cultured cells twice with PBS.
- Fix the cells with the fixation solution for 3-5 minutes at room temperature.
- · Wash the cells three times with PBS.
- Add the staining solution to the cells.
- Incubate the cells at 37°C in a CO2-free incubator for 12-16 hours.
- Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.[19]





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Workflow for SA-β-galactosidase Staining.

# **Protein Carbonylation Assay**

This assay measures the extent of protein oxidation.

Materials:



- 2,4-Dinitrophenylhydrazine (DNPH)
- Trichloroacetic acid (TCA)
- Ethanol/Ethyl acetate (1:1)
- Guanidine hydrochloride

#### Procedure:

- Incubate protein samples with DNPH to derivatize carbonyl groups.
- Precipitate the proteins with TCA.
- Wash the protein pellet with ethanol/ethyl acetate to remove excess DNPH.
- Resuspend the pellet in guanidine hydrochloride.
- Measure the absorbance at ~370 nm to quantify the protein carbonyl content.[20][21]

# **Quantitative PCR (qPCR) for Telomere Length Measurement**

This method provides a relative measure of average telomere length.

#### Materials:

- Genomic DNA samples
- Telomere-specific primers
- Primers for a single-copy gene (for normalization)
- qPCR master mix with a fluorescent dye (e.g., SYBR Green)

#### Procedure:

 Perform two separate qPCR reactions for each DNA sample: one with telomere primers and one with single-copy gene primers.



- Generate a standard curve using known quantities of a synthetic telomere oligomer.
- Calculate the ratio of the telomere amplification product (T) to the single-copy gene product (S) (T/S ratio).
- The T/S ratio is proportional to the average telomere length.[8]

## **ELISA for Advanced Glycation End-products (AGEs)**

This immunoassay quantifies the levels of AGEs in biological samples.

#### Materials:

- AGE-coated microplate
- Samples and AGE standards
- · Anti-AGE primary antibody
- · HRP-conjugated secondary antibody
- Substrate solution
- · Stop solution

#### Procedure:

- Add samples and standards to the AGE-coated plate.
- Add the anti-AGE primary antibody.
- Add the HRP-conjugated secondary antibody.
- Add the substrate solution and incubate to allow for color development.
- Add the stop solution to terminate the reaction.
- Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of AGEs in the sample.[16][17][22]



### **Conclusion and Future Directions**

The preliminary evidence strongly suggests that **L-Carnosine** holds significant potential as an anti-aging therapeutic. Its multifaceted mechanisms of action, targeting key drivers of the aging process, make it a compelling candidate for further investigation. While in vitro and animal studies have yielded promising results, more robust clinical trials in humans are needed to fully elucidate its efficacy and safety for preventing or mitigating age-related decline. Future research should focus on optimizing dosage, understanding its long-term effects, and further delineating the intricate molecular pathways through which it exerts its beneficial effects. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of **L-Carnosine** and its role in healthy aging.

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